REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1.[H-].[Na+].[Cl-].[NH4+].[CH2:20]([OH:23])[CH2:21][OH:22]>>[NH2:8][C:4]1[N:5]=[CH:6][N:7]=[C:2]([O:22][CH2:21][CH2:20][OH:23])[C:3]=1[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1 |f:1.2,3.4|
|
Name
|
6-chloro-5-(4-methylphenyl)pyrimidin-4-amine
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NC=N1)N)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is reacted at 70° C. for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
reacted at 90° C. for five hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer is washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from hexane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC=N1)OCCO)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 422 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |